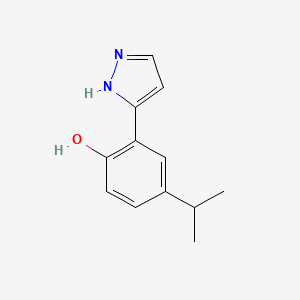
3-(2-Hydroxy-5-isopropylphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-5-isopropylphenyl)pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole typically involves the reaction of hydrazine derivatives with acetylenic ketones. One common method is the cyclization of hydrazones with α-bromo ketones under mild conditions, which provides the pyrazole skeleton in good yields . Another approach involves the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-5-isopropylphenyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-(2-Hydroxy-5-isopropylphenyl)pyrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-5-isopropylphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Aminopyrazole): Another pyrazole derivative with similar structural features but different functional groups.
4-Isopropyl-2-(1H-pyrazol-3-yl)phenol: A compound with a similar phenyl-pyrazole structure but different substituents.
Uniqueness
3-(2-Hydroxy-5-isopropylphenyl)pyrazole is unique due to the presence of both hydroxy and isopropyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrazole derivatives, making it a valuable compound for various applications .
Properties
CAS No. |
288844-45-1 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-propan-2-yl-2-(1H-pyrazol-5-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-8(2)9-3-4-12(15)10(7-9)11-5-6-13-14-11/h3-8,15H,1-2H3,(H,13,14) |
InChI Key |
JXIUNXJQIOGCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


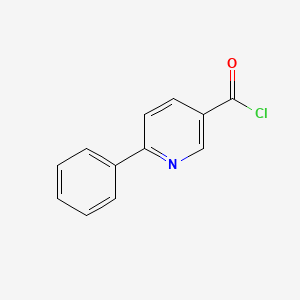
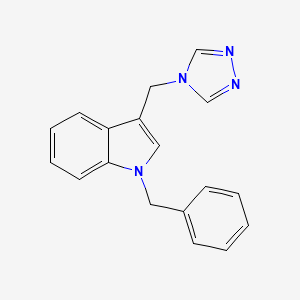


![1,2,3,4-Tetrakis[(4-methylphenyl)sulfanyl]-5,6-bis(phenylsulfanyl)benzene](/img/structure/B12571327.png)
![1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B12571332.png)
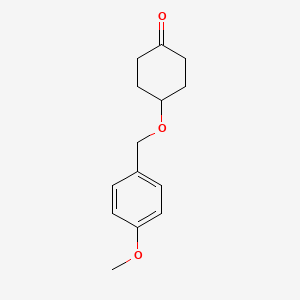
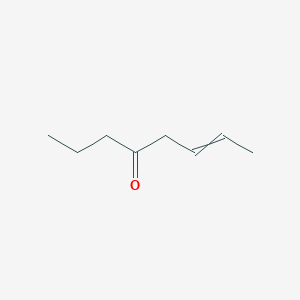
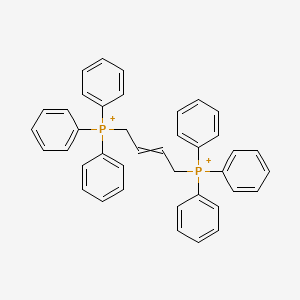
![5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione](/img/structure/B12571352.png)

![1,1'-Sulfanediylbis{4-[(ethenylsulfanyl)methyl]benzene}](/img/structure/B12571356.png)
![8,8-Dimethyl-7-oxa-1-azabicyclo[3.2.1]octan-4-one](/img/structure/B12571360.png)

